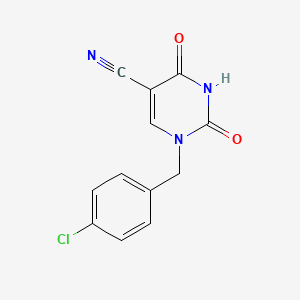

1-(4-Chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

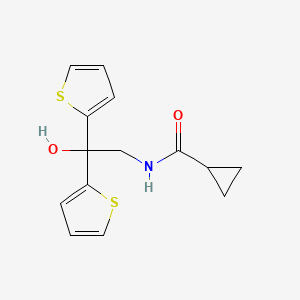

The compound “1-(4-Chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It would also have a 4-chlorobenzyl group attached to one of the nitrogen atoms and a nitrile group attached to the carbon atom at the 5-position of the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, as a nitrile and a chlorobenzyl derivative, this compound is likely to be relatively stable, but may be reactive towards strong acids or bases. It is likely to be soluble in organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

1-(4-Chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile and its derivatives are primarily utilized in the field of organic synthesis. The compound has been used to synthesize various pyrimidine derivatives, contributing to the development of novel organic compounds. For instance, Briel, Franz, and Dobner (2002) demonstrated the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants, leading to the formation of diverse pyrimidine derivatives (Briel, Franz, & Dobner, 2002).

Antimicrobial Activity

Some pyrimidine derivatives synthesized from compounds similar to 1-(4-Chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile have shown promising antimicrobial activities. Ziarani et al. (2015) described the one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives and their effectiveness against certain fungi and bacteria (Ziarani et al., 2015).

Nonlinear Optical Properties

Studies have also explored the nonlinear optical (NLO) properties of pyrimidine derivatives. Hussain et al. (2020) conducted a detailed investigation of thiopyrimidine derivatives, demonstrating their potential in nonlinear optics and medicine (Hussain et al., 2020).

Catalytic Applications

The compound has been used in catalysis, particularly in facilitating various organic reactions. For example, Veisi, Maleki, and Farokhzad (2017) described the use of electrons as catalysts in the synthesis of pyrano[2,3-d]pyrimidine derivatives (Veisi, Maleki, & Farokhzad, 2017).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of pyrimidine have been used to create novel supramolecular assemblies. Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated their potential as ligands for co-crystallization, forming complex 2D and 3D networks (Fonari et al., 2004).

Spectroscopic and Structural Analysis

Advanced spectroscopic techniques have been applied to study the structure and properties of pyrimidine derivatives. Alzoman et al. (2015) performed a comprehensive spectroscopic investigation of a related pyrimidine derivative, providing valuable insights into its chemical properties (Alzoman et al., 2015).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific activities of the compound. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2,4-dioxopyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O2/c13-10-3-1-8(2-4-10)6-16-7-9(5-14)11(17)15-12(16)18/h1-4,7H,6H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHZNPBFICHLCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C(=O)NC2=O)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2425537.png)

![4-[2-(2,4-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B2425539.png)

![1-[3-(Benzyloxy)propyl]-2-fluorobenzene](/img/structure/B2425543.png)

![7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2425544.png)

![1-(2-(3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride](/img/structure/B2425545.png)

![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2425550.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425553.png)

![methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate](/img/structure/B2425555.png)